![molecular formula C19H15BrO4 B12218508 2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B12218508.png)
2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate
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Overview
Description
2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a complex organic compound that features a bromophenyl group, a benzo-furanone core, and a methylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then subjected to further reactions, including the formation of a phosphonate ester and subsequent condensation with an aldehyde in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- N-(4-(4-Bromophenyl)-4H-1,2,4-triazol-3-yl)acetamide
Uniqueness
2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is unique due to its combination of a bromophenyl group and a benzo-furanone core, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
This compound features a unique structure comprising a benzo[3,4-b]furan core with various substituents, including a bromophenyl group and an ester functionality. The presence of the bromine atom is significant as it may enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C21H19BrO4 |
Molecular Weight | 427.29 g/mol |
CAS Number | 622798-30-5 |
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the benzo[3,4-b]furan core through cyclization reactions.
- Bromination of the phenyl group , followed by condensation with appropriate aldehydes to form the methylene bridge.
- Esterification with 2-methylpropanoic acid to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxobenzo-furans can inhibit bacterial growth in vitro, suggesting their potential as new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. The benzo[3,4-b]furan moiety is known for its ability to interact with DNA and inhibit cell proliferation. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through:
- Cell cycle arrest
- Reactive oxygen species (ROS) generation
In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells.
Case Studies
-
Study on Antimicrobial Activity:
A study conducted on a series of oxobenzo-furan derivatives found that compounds with brominated phenyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli in micromolar concentrations . -
Anticancer Mechanism Investigation:
A recent investigation into the mechanism of action revealed that the compound could inhibit the phosphorylation of key proteins involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-(4-Bromophenyl)-3-oxobenzo[3,4-b]furan | Brominated phenyl group | Antimicrobial, Anticancer | High selectivity towards cancer cells |
2-(Fluorophenyl)-3-oxobenzo[3,4-b]furan | Fluorinated phenyl group | Neuroprotective | Enhanced blood-brain barrier penetration |
5-(aryl methylene)-5H-furan-2-one | Various aryl substitutions | Herbicidal | Energy-transfer inhibition |
Properties
Molecular Formula |
C19H15BrO4 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H15BrO4/c1-11(2)19(22)23-14-7-8-15-16(10-14)24-17(18(15)21)9-12-3-5-13(20)6-4-12/h3-11H,1-2H3/b17-9- |
InChI Key |
NYAFWGPWUICPIN-MFOYZWKCSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |
Origin of Product |
United States |
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